molecular formula C9H7F3O3 B1427327 5-methoxy-2-(trifluoromethyl)Benzoic acid CAS No. 716-31-4

5-methoxy-2-(trifluoromethyl)Benzoic acid

Cat. No. B1427327
CAS RN: 716-31-4
M. Wt: 220.14 g/mol
InChI Key: JMDOWBGYPYBWDC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)benzoic acid is a derivative of benzoic acid featuring a methoxy and a trifluoromethyl group . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .


Molecular Structure Analysis

The molecular formula of 5-methoxy-2-(trifluoromethyl)benzoic acid is C9H7F3O3 . The InChI code is 1S/C9H7F3O3/c1-15-5-2-3-7 (9 (10,11)12)6 (4-5)8 (13)14/h2-4H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid include a molecular weight of 220.15 , a melting point of 95-96 °C, a predicted boiling point of 294.4±40.0 °C, and a predicted density of 1.380±0.06 g/cm3 .

Scientific Research Applications

1. Antimicrobial Activity Research

  • Summary of Application: This compound has been synthesized and studied for its antimicrobial activity . It has been found to have moderate action against Candida albicans, higher activity against Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus .
  • Methods of Application: The compound was synthesized and its structure and properties were characterized. The acidity of the compound was evaluated, and its antimicrobial activity was investigated in vitro .
  • Results: The compound showed potential as an antibacterial agent. In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value was lower than that of AN2690 (Tavaborole), a recently approved benzoxaborole antifungal drug .

2. Synthesis of 1,3,4-oxadiazole Derivatives

  • Summary of Application: 2-(Trifluoromethyl)benzoic acid, a compound similar to 5-methoxy-2-(trifluoromethyl)benzoic acid, was used in the synthesis of 1,3,4-oxadiazole derivatives .

3. Synthesis of m-Aryloxy Phenols

  • Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .
  • Results: The synthesized m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

4. Synthesis of 1,3,4-Oxadiazole Derivatives

  • Summary of Application: 2-(Trifluoromethyl)benzoic acid, a compound similar to 5-methoxy-2-(trifluoromethyl)benzoic acid, was used in the synthesis of 1,3,4-oxadiazole derivatives .

5. Investigation of Ligand Binding

  • Summary of Application: 2-(Trifluoromethyl)benzoic acid was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .

Safety And Hazards

The safety information for 5-methoxy-2-(trifluoromethyl)benzoic acid includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDOWBGYPYBWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733753
Record name 5-Methoxy-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-(trifluoromethyl)Benzoic acid

CAS RN

716-31-4
Record name 5-Methoxy-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
C Granchi, G Bononi, R Ferrisi, E Gori, G Mantini… - European journal of …, 2021 - Elsevier
An interesting enzyme of the endocannabinoid system is monoacylglycerol lipase (MAGL). This enzyme, which metabolizes the endocannabinoid 2-arachidonoylglycerol (2-AG), has …
Number of citations: 22 www.sciencedirect.com

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